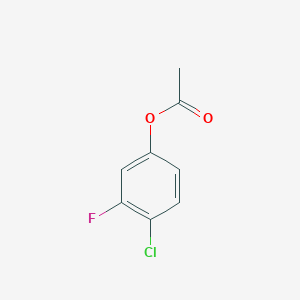

4-Chloro-3-fluorophenyl acetate

Description

4-Chloro-3-fluorophenyl acetate (C₉H₇ClFO₂) is a halogenated aromatic ester characterized by a chloro (-Cl) substituent at the 4-position and a fluoro (-F) substituent at the 3-position of the phenyl ring, linked to an acetate group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of calcilytics and hormone-regulating agents. Its structural features enhance metabolic stability and receptor-binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFSXJHNVMEFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl acetate typically involves the esterification of 4-chloro-3-fluorophenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester functional group can be hydrolyzed to yield 4-chloro-3-fluorophenol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl acetates with different functional groups.

Hydrolysis: 4-Chloro-3-fluorophenol and acetic acid.

Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

4-Chloro-3-fluorophenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards molecular targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetate (CAS 1247619-04-0)

- Structure : Contains an additional hydroxyl (-OH) group adjacent to the acetate moiety.

- Activity : Demonstrates improved solubility compared to 4-Chloro-3-fluorophenyl acetate but reduced metabolic stability due to the hydroxyl group’s susceptibility to glucuronidation .

4-Chloro-3-(trifluoromethyl)phenylacetic Acid (CAS 22902-86-9)

- Structure : Replaces the acetate group with a carboxylic acid and adds a trifluoromethyl (-CF₃) substituent.

- Activity : Exhibits higher acidity (pKa ~3.5) and enhanced binding to ion channels, but lower oral bioavailability (BA) due to poor membrane permeability .

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structure: Features a phenoxy linkage instead of direct phenyl substitution.

- Activity : Shows moderate antagonism (IC₅₀ ~0.1 μM) in calcium-sensing receptor (CaSR) assays, but inferior in vivo potency compared to this compound derivatives .

In Vivo and In Vitro Performance

A study of calcilytic compounds revealed that 4-Chloro-3-fluorophenyl derivative 13 (a close analog) induced pulsatile parathyroid hormone (PTH) secretion at a 3 mg/kg dose in rats, achieving efficacy equivalent to a 10 mg/kg dose of its predecessor (compound 12). Despite a higher IC₅₀ (0.023 μM vs. 0.015 μM for compound 12), its optimized halogen placement enhanced absorption and reduced first-pass metabolism, leading to superior bioavailability .

Physicochemical Properties

Key Observations :

- logP : Chlorine and fluorine substituents increase hydrophobicity, but trifluoromethyl groups reduce logP due to polar interactions.

- Solubility : Carboxylic acid derivatives (e.g., 4-Chloro-3-(trifluoromethyl)phenylacetic acid) exhibit higher solubility but lower membrane permeability.

Biological Activity

4-Chloro-3-fluorophenyl acetate (CAS No. 865451-00-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and a fluoro substituent on the aromatic ring, which significantly influences its biological properties. The molecular formula is .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances lipophilicity and binding affinity, which can modulate its pharmacological effects. For example, the compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby altering their function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study demonstrated that compounds with similar structural features showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . Structure-activity relationship (SAR) studies suggest that halogen substitutions can enhance the anti-inflammatory effects by improving interactions with inflammatory mediators.

Enzyme Inhibition

This compound has been explored as a potential DPP4 inhibitor , an important target in diabetes treatment. In SAR studies, compounds with chloro substitutions demonstrated enhanced potency against DPP4, with one derivative showing an IC50 value of 15.3 µM . This suggests that modifications to the phenyl moiety can significantly impact inhibitory activity.

Case Studies and Research Findings

-

DPP4 Inhibition Study :

- A series of compounds were synthesized to evaluate their DPP4 inhibitory activity.

- The most potent compound (9i) with a chloro substitution exhibited an IC50 value of 9.25 ± 0.57 µM.

- The study concluded that electron-withdrawing groups at specific positions on the phenyl ring enhance inhibitory activity against DPP4 .

-

Antimicrobial Evaluation :

- In vitro tests revealed that similar compounds showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The presence of halogens was crucial in enhancing the overall antimicrobial efficacy.

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and fluoro substituents | Antimicrobial, anti-inflammatory |

| 2-Chloroacetic Acid Ethyl Ester | Chlorine substituent | Anti-inflammatory properties |

| 4-Bromo-3-fluorophenyl Acetic Acid | Bromine instead of chlorine | Potential antitumor activity |

| 4-Iodo-3-fluorophenyl Acetic Acid | Iodine substituent | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.